Phenethyltriethoxysilane

Description

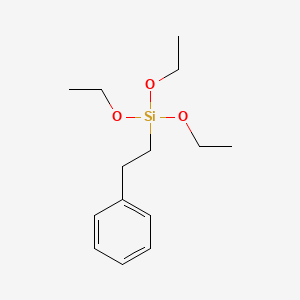

Phenethyltriethoxysilane (CAS: N/A, molecular formula: C14H24O3Si) is an organosilane compound characterized by a phenethyl group (-CH2CH2C6H5) attached to a triethoxysilane moiety. It is synthesized via esterification of phenethyltrichlorosilane with ethyl orthoformate. This compound is primarily used in the preparation of aryl-substituted polysilsesquioxanes, which exhibit unique thermal and solubility properties due to their aromatic substituents. Applications include surface modification, adhesion promotion, and hybrid material synthesis.

Properties

CAS No. |

13340-46-0 |

|---|---|

Molecular Formula |

C14H24O3Si |

Molecular Weight |

268.42 g/mol |

IUPAC Name |

triethoxy(2-phenylethyl)silane |

InChI |

InChI=1S/C14H24O3Si/c1-4-15-18(16-5-2,17-6-3)13-12-14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3 |

InChI Key |

VBSUMMHIJNZMRM-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](CCC1=CC=CC=C1)(OCC)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Differences

Key structural distinctions among trialkoxysilanes arise from their organic substituents and alkoxy groups (ethoxy vs. methoxy). Below is a comparative analysis of Phenethyltriethoxysilane with analogous compounds:

Table 1: Molecular Properties of Selected Trialkoxysilanes

Reactivity and Polymerization Behavior

- Instead, they produce oligomeric oils or resins.

- Catalyst Sensitivity : Reactions with NaOH proceed slower than with HCl, and phase separation occurs into polymer-rich and alcohol phases.

- Fluorinated Derivatives : Perfluorooctylethyl Triethoxysilane exhibits enhanced hydrophobicity and thermal stability due to its fluorinated chain, making it suitable for water-repellent coatings.

Table 2: Polymerization Outcomes Under Acidic Conditions

Thermal and Physical Properties

- Glass Transition Temperature (Tg) : this compound-derived polymers exhibit higher Tg (~120°C) compared to benzyl (~95°C) and phenyl (~80°C) derivatives due to steric hindrance from the phenethyl group.

- Solubility: this compound is less soluble in ethanol than benzyltriethoxysilane but more soluble than fluorinated analogs.

Application-Specific Performance

- Adhesion Promotion: Benzyltriethoxysilane is preferred for organic-inorganic hybrid materials due to its balance of reactivity and solubility.

- Thermal Stability : Fluorinated silanes (e.g., Perfluorooctylethyl Triethoxysilane) outperform aromatic silanes in high-temperature applications.

- Biocompatibility : Methacrylate-functionalized silanes (e.g., 3-(Trimethoxysilyl)propyl methacrylate) are used in dental composites and biomedical coatings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.